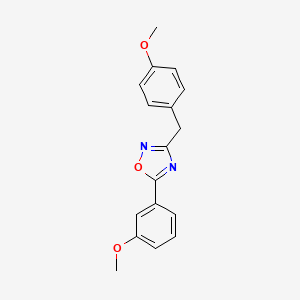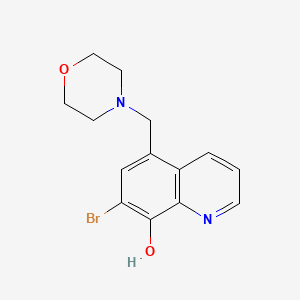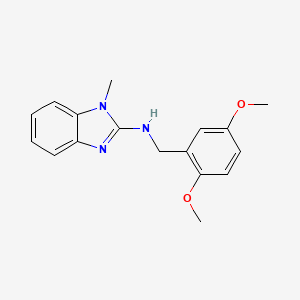
3-(4-Methoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a methoxybenzyl group attached to an oxadiazole ring, which is further connected to a phenyl methyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxybenzyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the oxadiazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl methyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the oxadiazole ring can produce various amines or alcohols.
Applications De Recherche Scientifique
3-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Mécanisme D'action
The mechanism by which 3-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxybenzyl group can modulate the compound’s lipophilicity, affecting its ability to cross biological membranes and reach its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzyl alcohol: Shares the methoxybenzyl group but lacks the oxadiazole ring.
Phenyl methyl ether: Contains the phenyl methyl ether group but does not have the methoxybenzyl or oxadiazole components.
Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
3-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H16N2O3 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
5-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H16N2O3/c1-20-14-8-6-12(7-9-14)10-16-18-17(22-19-16)13-4-3-5-15(11-13)21-2/h3-9,11H,10H2,1-2H3 |
Clé InChI |
VMLUBAFRZFQHES-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-fluorophenyl)carbamimidoyl]-4-fluorobenzamide](/img/structure/B14941893.png)

![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(quinolin-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14941908.png)
![N-(2-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14941914.png)
![2,2-dichloro-1-methyl-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B14941915.png)
![N'-[(E)-(4,7-dimethoxy-6-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14941936.png)

![methyl 3-(3,4-dichlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B14941953.png)
![2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide](/img/structure/B14941961.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B14941963.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941964.png)
![4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B14941966.png)

![3,3-dimethyl-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14941972.png)
